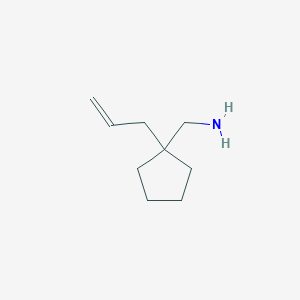

1-Allylcyclopentanemethaneamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-prop-2-enylcyclopentyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-5-9(8-10)6-3-4-7-9/h2H,1,3-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZRTZIYKLXUEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Allylcyclopentanemethaneamine and Its Derivatives

General Synthetic Approaches and Strategies

The construction of 1-allylcyclopentanemethaneamine can be approached through several overarching synthetic philosophies, including convergent and divergent strategies, multi-component reactions, and the stepwise functionalization of molecular precursors.

Convergent and Divergent Synthesis Strategies

Convergent and divergent syntheses represent two distinct strategies for the assembly of complex molecules.

Multi-component Reactions for Direct Access

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.govfrontiersin.orgorganic-chemistry.orgtcichemicals.com This approach offers significant advantages in terms of atom economy, reduced reaction time, and simplified purification procedures. nih.gov

Several MCRs could be envisioned for the synthesis of this compound. For example, a variation of the Strecker synthesis , a classic MCR, could theoretically be adapted. nih.gov The Strecker synthesis traditionally involves an aldehyde or ketone, an amine, and a cyanide source to produce an α-amino nitrile, which can then be hydrolyzed to an amino acid. By modifying the starting materials, it might be possible to construct the target amine.

Another relevant MCR is the Mannich reaction , which involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. nih.govorganic-chemistry.org While not a direct route to this compound, the principles of the Mannich reaction, which involve the formation of an iminium ion intermediate, are fundamental in C-C bond formation adjacent to a nitrogen atom.

The Ugi reaction is a four-component reaction that is exceptionally versatile for creating diverse molecular scaffolds. nih.govtcichemicals.com While the classic Ugi reaction produces α-acylamino amides, modifications and related isocyanide-based MCRs could potentially be designed to access the structural framework of this compound.

Stepwise Elaboration from Precursors

The most traditional approach to synthesizing this compound involves the stepwise elaboration of a readily available precursor. chegg.comyoutube.comchegg.comrsc.org This linear synthesis would involve a sequence of individual chemical transformations to build the target molecule.

A plausible synthetic sequence could commence with cyclopentanecarboxylic acid or its corresponding aldehyde. The synthesis could proceed through the following hypothetical steps:

Allylation: Introduction of the allyl group onto the cyclopentane (B165970) ring. This could be achieved through various methods, such as the reaction of a cyclopentyl Grignard reagent with an allyl halide or the allylation of a cyclopentanone (B42830) derivative.

Formation of the Methaneamine Moiety: The aminomethyl group could be introduced by several means. For instance, the carboxylic acid could be converted to an amide and then reduced. Alternatively, the aldehyde could be subjected to reductive amination.

Catalytic Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. Transition metal-catalyzed reactions are particularly powerful for the formation of C-N bonds.

Transition Metal-Catalyzed Reactions

A highly atom-economical and attractive strategy for the synthesis of amines is the hydroaminoalkylation of alkenes. nih.govnih.govrsc.org This reaction involves the addition of an N-H bond and a C-H bond across a C=C double bond. Both early and late transition metals have been employed as catalysts for this transformation. ubc.cathieme-connect.de

In the context of synthesizing this compound, a hypothetical hydroaminoalkylation could involve the reaction of allylcyclopentane (B1265694) with a suitable amine source, catalyzed by a transition metal complex. The catalyst would facilitate the activation of a C-H bond on the methyl group of a precursor like methylamine (B109427) and its subsequent addition, along with the N-H bond, across the double bond of allylcyclopentane.

The regioselectivity of the addition would be a critical factor to control to ensure the formation of the desired product. The choice of metal catalyst (e.g., based on titanium, zirconium, rhodium, or iridium) and the ligands employed would be crucial in directing the reaction pathway and achieving the desired regiochemical outcome. nih.gov

Cross-Coupling Methodologies (e.g., C-C and C-N bond formation)

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. beilstein-journals.orgmdpi.com These reactions, often catalyzed by transition metals like palladium, have revolutionized the way chemists construct complex molecules. rsc.orgyoutube.comyoutube.com

C-C Bond Formation: The construction of the carbon skeleton of this compound can be achieved through various C-C bond-forming reactions. For instance, the Suzuki coupling reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is a powerful tool for creating C-C bonds under mild conditions. youtube.com Similarly, the Negishi coupling utilizes an organozinc reagent, and the Stille coupling employs an organotin reagent. youtube.com The Fukuyama coupling offers a pathway to ketones by reacting a thioester with an organozinc halide. youtube.com These methods offer high efficiency and functional group tolerance, making them suitable for the synthesis of complex molecules. youtube.com

C-N Bond Formation: The introduction of the amine functionality often relies on C-N bond-forming cross-coupling reactions. The Buchwald-Hartwig amination is a key method for this transformation, enabling the coupling of amines with aryl or vinyl halides or triflates, catalyzed by palladium complexes. youtube.com This reaction is known for its broad substrate scope and applicability to both inter- and intramolecular couplings. youtube.com Another approach involves the palladium-catalyzed allylic alkylation of amines, where an amine displaces a leaving group on an allylic substrate. nih.gov Hydrogen-bond activation of allylic amines in the presence of alcohol solvents has also been shown to facilitate C-N bond cleavage for subsequent C-C bond formation in palladium-catalyzed allylic alkylation. nih.gov

A general representation of a palladium-catalyzed cross-coupling cycle involves several key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

| Cross-Coupling Reaction | Nucleophile | Electrophile | Catalyst | Key Features |

| Suzuki Coupling | Organoboron Compound | Organohalide | Palladium | Mild conditions, low toxicity of reagents. youtube.com |

| Negishi Coupling | Organozinc Compound | Organohalide | Palladium or Nickel | High reactivity and functional group tolerance. youtube.com |

| Stille Coupling | Organotin Compound | Organohalide | Palladium | Tolerant of a wide range of functional groups. |

| Buchwald-Hartwig Amination | Amine | Aryl/Vinyl Halide or Triflate | Palladium | Forms C-N bonds, wide substrate scope. youtube.com |

| Fukuyama Coupling | Organozinc Halide | Thioester | Palladium | Leads to the formation of ketones. youtube.com |

Olefin Metathesis in Allyl Group Introduction

Olefin metathesis is a powerful and versatile reaction in organic synthesis that allows for the rearrangement of carbon-carbon double bonds. uwindsor.caresearchgate.net This transformation, catalyzed by transition metal complexes, particularly those based on ruthenium and molybdenum, has found widespread application in the synthesis of complex molecules, polymers, and natural products. uwindsor.cabeilstein-journals.org

For the synthesis of this compound, olefin metathesis, specifically cross-metathesis (CM), can be a strategic method for introducing the allyl group. beilstein-journals.org Cross-metathesis involves the reaction between two different olefins to form new olefin products. beilstein-journals.org In this context, a cyclopentane derivative containing a vinyl group could be reacted with an appropriate allylic partner to install the desired allyl side chain.

The choice of catalyst is crucial for the success and selectivity of the metathesis reaction. Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their high functional group tolerance and activity. beilstein-journals.org Recent developments have led to catalysts that can achieve high Z-selectivity in cross-metathesis, which can be advantageous for controlling the stereochemistry of the resulting double bond. rsc.org

The reactivity of olefins in cross-metathesis can be influenced by various factors, including steric hindrance and the presence of nearby functional groups. rsc.orgbeilstein-journals.org For instance, allylic-substituted olefins can present challenges due to increased steric bulk. rsc.org However, the strategic placement of functional groups, such as an allylic hydroxyl group, can sometimes accelerate the reaction rate. beilstein-journals.org

| Type of Olefin Metathesis | Description | Relevance to Synthesis |

| Cross-Metathesis (CM) | Reaction between two different olefins to form new olefins. beilstein-journals.org | Introduction of the allyl group onto a cyclopentane precursor. |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic olefin. | Could be used to form the cyclopentane ring itself from an acyclic precursor. |

| Ring-Opening Metathesis (ROM) | Reaction of a cyclic olefin with an acyclic olefin to produce a ring-opened polymer. beilstein-journals.org | Less directly applicable but demonstrates the versatility of the method. |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis, alongside metal and enzyme catalysis. nih.govpnas.org This field has provided novel and efficient methods for the synthesis of chiral molecules, including allylic amines. thieme-connect.comnih.gov

The synthesis of allylic amines through organocatalysis can be achieved via several strategies. One notable approach involves an enantioselective enone epoxidation or aziridination followed by a Wharton-type reaction sequence. nih.govpnas.org This method allows for the construction of optically active allylic alcohols and amines with excellent enantioselectivities. nih.govpnas.org The key to this process is the initial organocatalytic step that establishes the stereogenic center. nih.govpnas.org

Another strategy is the asymmetric allylation of imines, which is a key methodology for preparing chiral homoallylic amines. beilstein-journals.org This can be catalyzed by chiral Brønsted acids, such as 3,3'-diaryl-BINOL derivatives, which can achieve high enantioselectivities for a range of N-acylimines. beilstein-journals.org Microwave-assisted one-pot procedures have also been developed for the asymmetric allylation of in situ-formed imines. beilstein-journals.org

Furthermore, the asymmetric allylic amination of Morita-Baylis-Hillman (MBH) carbonates using organocatalysts like β-isocupreidine provides another route to chiral allylic amines. thieme-connect.com Although initial enantioselectivities may be moderate, recrystallization can significantly enhance the optical purity of the final products. thieme-connect.com

| Organocatalytic Method | Catalyst Type | Key Transformation | Advantages |

| Enone Epoxidation/Aziridination-Wharton Sequence | Amino-catalyst | Enone to Allylic Amine | High enantioselectivity, generation of stereogenic centers. nih.govpnas.org |

| Asymmetric Allylation of Imines | Chiral BINOL derivatives | Imine to Homoallylic Amine | High enantioselectivity, applicable to a wide range of imines. beilstein-journals.org |

| Asymmetric Allylic Amination of MBH Carbonates | β-isocupreidine | MBH Carbonate to Allylic Amine | Access to optically active β-lactams, potential for high optical purity after recrystallization. thieme-connect.com |

Biocatalytic Transformations

Biocatalysis, the use of enzymes or whole cells to perform chemical transformations, offers an environmentally friendly and often highly selective alternative to traditional chemical methods. diva-portal.orgrsc.org For the synthesis of chiral amines, transaminases (TAs) have emerged as particularly promising biocatalysts. diva-portal.orgnih.gov

Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from an amine donor to a ketone substrate. researchgate.net This reaction can be used for the reductive amination of ketones with excellent enantioselectivity, making it a valuable tool for producing chiral amines. diva-portal.org The interest in using transaminases for industrial biocatalysis is growing due to their ability to replace toxic metal catalysts and reduce the use of volatile organic solvents. nih.gov

In the context of synthesizing this compound, a biocatalytic approach could involve the use of a transaminase to asymmetrically aminate a corresponding ketone precursor, (1-allylcyclopentyl)methanone. The choice of the transaminase is critical, as its substrate specificity will determine the efficiency and stereochemical outcome of the reaction. diva-portal.org Protein engineering and rational design have been employed to create transaminase variants with improved activity and stability for specific substrates. diva-portal.orgmdpi.com

One of the challenges in transaminase-catalyzed reactions is the often unfavorable equilibrium. diva-portal.org Various strategies have been developed to overcome this limitation, including the use of specific amine donors that drive the reaction forward or the coupling of the transamination with a subsequent irreversible step. rsc.org For instance, a transaminase-triggered cyclization has been used to synthesize chiral N-heterocycles. researchgate.net

| Enzyme Class | Reaction Catalyzed | Application in Synthesis | Key Advantages |

| Transaminases (TAs) | Reductive amination of ketones | Asymmetric synthesis of chiral amines from prochiral ketones. diva-portal.org | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov |

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and environmentally benign strategy for a wide range of chemical transformations, including the synthesis and functionalization of complex amines. acs.orgbohrium.com This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of highly reactive radical intermediates. acs.org

The application of photoredox catalysis to amine synthesis is particularly attractive due to the ubiquity of amine functionalities in natural products and pharmaceuticals. acs.orgbohrium.com Tertiary amines, for example, can act as reductive quenchers of the excited photocatalyst, leading to the formation of α-amino radicals or iminium ions. acs.orgnih.gov These reactive intermediates can then participate in various bond-forming reactions.

For the synthesis of a complex amine like this compound, photoredox catalysis could be employed in several ways. For instance, a multicomponent reaction involving an amine, an aldehyde, and an olefin could be mediated by a photocatalyst to construct the desired molecular framework. cam.ac.uk Such reactions can be highly atom-efficient, forming multiple new bonds in a single step. chemrxiv.org

The scope of photoredox catalysis in amine synthesis is broad and continues to expand. It has been used for the hydroaminoalkylation of conjugated dienes, the functionalization of C-H bonds, and the synthesis of structurally diverse secondary and tertiary amines. bohrium.comcam.ac.uk The mild reaction conditions and high functional group tolerance make this a valuable tool for modern organic synthesis. chemrxiv.org

| Photoredox Approach | Reactive Intermediate | Bond Formation | Potential Application |

| Oxidative Amine Functionalization | α-amino radical, iminium ion acs.orgnih.gov | C-C, C-N | Functionalization of a pre-existing amine or construction of the amine moiety. |

| Multicomponent Reactions | Various radical intermediates | C-C, C-N, C-S chemrxiv.org | One-pot synthesis of complex amine structures from simple precursors. cam.ac.uk |

| C-H Functionalization | Amine radical cation bohrium.com | C-C, C-N | Direct introduction of functional groups at C-H bonds. |

Asymmetric Synthesis of Chiral this compound Stereoisomers

The synthesis of single enantiomers of chiral molecules is of paramount importance, particularly in the pharmaceutical industry, as different stereoisomers can exhibit vastly different biological activities. Asymmetric synthesis refers to the chemical reactions that produce stereoisomeric products in unequal amounts. slideshare.net For a molecule like this compound, which contains a chiral center, enantioselective synthesis is crucial for obtaining the desired stereoisomer.

Enantioselective Synthesis Strategies

A variety of enantioselective strategies have been developed for the synthesis of chiral allylic amines. researchgate.netnih.gov These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Transition-Metal Catalysis: Palladium-catalyzed asymmetric allylic amination is a powerful method for the synthesis of chiral allylic amines. acs.org This approach often involves the use of a chiral ligand that coordinates to the palladium center, creating a chiral environment that directs the nucleophilic attack of the amine to one face of the π-allyl intermediate. acs.orgbohrium.com Rhodium-catalyzed asymmetric allylic amination has also been developed and can be used in sequential reactions to synthesize complex nitrogen-containing heterocycles. bohrium.com Copper-catalyzed asymmetric allylic silylation can be used to generate chiral allylic silanes, which are versatile intermediates for further transformations. nih.gov

Organocatalysis: As discussed in section 2.2.2, organocatalysis provides several powerful methods for the enantioselective synthesis of allylic amines. nih.govpnas.org The use of chiral organocatalysts, such as amino-catalysts or chiral Brønsted acids, can induce high levels of asymmetry in the formation of the C-N bond or in the creation of adjacent stereocenters. nih.govbeilstein-journals.org

Biocatalysis: The use of enzymes, particularly transaminases, offers a highly enantioselective route to chiral amines, as detailed in section 2.2.3. diva-portal.orgmdpi.com The inherent chirality of the enzyme's active site allows for the highly specific recognition of one enantiomer of a racemic substrate or the enantioselective amination of a prochiral ketone.

Chiral Auxiliaries: Another approach involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. nih.gov After the desired stereocenter has been created, the auxiliary is removed. For example, chiral hydrazones derived from (S)-indoline can react with organolithium reagents with high diastereoselectivity, and the resulting hydrazines can be converted to chiral amino alcohols. nih.gov

| Enantioselective Strategy | Chiral Source | Key Principle | Example Application |

| Transition-Metal Catalysis | Chiral Ligand | Formation of a chiral metal complex that directs the reaction. | Palladium-catalyzed asymmetric allylic amination. acs.org |

| Organocatalysis | Chiral Organic Molecule | Creation of a chiral environment through non-covalent interactions. | Enantioselective organocatalytic synthesis of allylic amines. nih.govpnas.org |

| Biocatalysis | Enzyme | Enantioselective recognition and transformation in the chiral active site. | Transaminase-mediated asymmetric synthesis of chiral amines. mdpi.com |

| Chiral Auxiliary | Chiral Molecule | Temporary incorporation to control stereochemistry, followed by removal. | Asymmetric synthesis using an (S)-indoline chiral auxiliary. nih.gov |

Chiral Auxiliaries

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a desired stereoisomer. A well-established method for the asymmetric synthesis of chiral amines is the use of N-tert-butanesulfinyl imines, developed by Ellman. mdpi.comosi.lv In a hypothetical synthesis of this compound, cyclopentanecarboxaldehyde would first be reacted with a chiral tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. The subsequent nucleophilic addition of an allyl Grignard or a similar allyl organometallic reagent to this imine would proceed with high diastereoselectivity, controlled by the bulky tert-butyl group of the auxiliary. mdpi.com The final step would involve the acidic cleavage of the sulfinamide auxiliary to yield the desired chiral primary amine. mdpi.comosi.lv The choice of the (R)- or (S)-enantiomer of the tert-butanesulfinamide determines which enantiomer of the final product is formed. mdpi.com

Another approach involves the use of chiral oxazolidinones as auxiliaries. These can be attached to a carboxylic acid precursor, and subsequent stereoselective alkylation or other modifications can be performed. brynmawr.edu

Chiral Catalysts

Chiral catalysts offer a more atom-economical approach to enantioselective synthesis, as they can be used in substoichiometric amounts. rsc.org Various catalytic systems have been developed for the asymmetric synthesis of amines and their derivatives. rsc.orgfrontiersin.org

For the synthesis of this compound, a potential route could involve the asymmetric hydroamination of a suitable alkene precursor, catalyzed by a chiral transition metal complex. Another powerful strategy is the catalytic asymmetric reductive amination of a ketone precursor, cyclopentyl allyl ketone. This reaction can be catalyzed by chiral metal hydrides or through transfer hydrogenation using a chiral catalyst and a hydrogen source like formic acid or isopropanol. organic-chemistry.org

Chiral guanidines and their derivatives have emerged as potent organocatalysts for a variety of asymmetric transformations due to their strong basicity and ability to form hydrogen bonds. rsc.org These catalysts could potentially be employed in reactions such as the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated precursor. Additionally, chiral aldehyde catalysis has proven effective in the asymmetric synthesis of amino acids and their analogs, which could be adapted for the synthesis of the target amine. frontiersin.org

| Catalyst/Auxiliary Type | General Application | Potential for this compound Synthesis |

| Chiral Sulfinamides | Asymmetric synthesis of chiral amines from imines. mdpi.comosi.lv | Reaction of an N-tert-butanesulfinyl imine derived from cyclopentanecarboxaldehyde with an allyl nucleophile. mdpi.com |

| Chiral Oxazolidinones | Stereoselective alkylation and other modifications of carboxylic acid derivatives. brynmawr.edu | Asymmetric synthesis of a chiral cyclopentane carboxylic acid precursor. |

| Chiral Metal Complexes | Asymmetric hydrogenation, hydroamination, and reductive amination. organic-chemistry.org | Asymmetric reductive amination of cyclopentyl allyl ketone. |

| Chiral Guanidines | Organocatalysis of various asymmetric reactions. rsc.org | Potential use in conjugate addition or other C-N bond forming reactions. |

| Chiral Aldehydes | Asymmetric synthesis of amino acids and derivatives. frontiersin.org | Adaptation for the asymmetric synthesis of the target amine from a suitable precursor. |

Diastereoselective Synthesis Approaches

When the cyclopentane ring of this compound is substituted, additional stereocenters are introduced, leading to the possibility of diastereomers. The control of the relative stereochemistry between these centers is a significant synthetic challenge. ingentaconnect.comresearchgate.netresearchgate.net Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities. nih.govoist.jp

Methodologies for the diastereoselective synthesis of highly substituted cyclopentanes often rely on ring-closing reactions where the stereochemistry of the substituents on the starting acyclic precursor dictates the stereochemistry of the final cyclic product. ingentaconnect.comresearchgate.net For instance, a rhodium-catalyzed intramolecular C-H insertion can be used to form a cyclopentane ring with a high degree of diastereoselectivity. brynmawr.edunih.gov Another powerful technique is the tandem conjugate addition-cyclization, where the stereocenters are set in a controlled manner.

In the context of synthesizing derivatives of this compound, if a substituent is already present on the cyclopentane ring, its stereochemistry can direct the approach of the allylmetal reagent to the imine, leading to a specific diastereomer. This is known as substrate-controlled diastereoselection.

Control of Stereocenters in the Cyclopentane Ring

Achieving specific stereochemistry within a substituted cyclopentane ring is a complex task due to the non-planar nature of the ring and the potential for multiple stereoisomers. ingentaconnect.comresearchgate.net Modern synthetic methods offer various strategies to address this challenge. researchgate.net

One of the most effective approaches is to start with a chiral, non-racemic building block that already contains some of the desired stereocenters. This can be a commercially available chiral cyclopentane derivative or a natural product. Subsequent synthetic transformations must then be carried out in a stereocontrolled manner to introduce the remaining substituents.

Ring-closing metathesis (RCM) of a diene precursor containing the desired substituents is a powerful method for constructing cyclopentane rings. The stereochemistry of the substituents on the acyclic precursor can influence the facial selectivity of the cyclization. Furthermore, domino reactions, where multiple bonds are formed in a single synthetic operation, can be highly effective in setting up multiple stereocenters with high selectivity. nih.gov For example, a rhodium carbene-initiated domino sequence has been shown to produce cyclopentanes with four stereogenic centers with very high levels of stereoselectivity. nih.gov

Control of Olefin Geometry in the Allyl Moiety

The geometry of the double bond in the allyl group (E or Z) can be a critical factor in the biological activity of the final molecule. Several synthetic methods allow for the control of this olefin geometry.

Photoredox catalysis has emerged as a powerful tool for the formation of allylic amines with excellent control over olefin geometry. princeton.edunih.gov For instance, the coupling of vinyl sulfones with photoredox-generated α-amino radicals can provide allylic amines with high E:Z selectivity. princeton.eduorganic-chemistry.org This method could potentially be adapted for the synthesis of this compound by using a suitable cyclopentylmethylamine-derived radical precursor.

Allylic amination reactions of alkenes can also provide control over the olefin geometry. nih.govacs.org The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the C-N bond formation, as well as the geometry of the resulting double bond. acs.org In some cases, the geometry of the starting olefin is retained in the product, while in other systems, the reaction proceeds through an intermediate that allows for the selective formation of either the E or Z isomer. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. rsc.orgrsc.orgacs.org The synthesis of amines, including this compound, can be made greener by considering aspects such as the choice of solvents and reaction conditions. rsc.orgrsc.orgacs.org

Solvent-Free Reactions and Alternative Solvents (e.g., Aqueous Media)

A key principle of green chemistry is the reduction or elimination of hazardous solvents. organic-chemistry.orgjmchemsci.com Solvent-free reactions, also known as solid-state reactions, can be highly efficient and environmentally friendly. organic-chemistry.orgrsc.orgacs.org These reactions can be carried out by simply mixing the reactants, sometimes with the aid of a grinding mill (mechanochemistry). organic-chemistry.org For example, the acylation of amines can be performed under solvent-free conditions. jmchemsci.com

Water is an attractive solvent for organic reactions due to its low cost, non-flammability, and low toxicity. beilstein-journals.orgresearchgate.netscirp.org While many organic compounds have low solubility in water, the use of phase-transfer catalysts, surfactants to form micelles, or co-solvents can overcome this limitation. organic-chemistry.org Reductive amination, a key reaction for amine synthesis, has been successfully performed in aqueous media. organic-chemistry.orgbeilstein-journals.orgresearchgate.net For instance, zinc powder in aqueous alkaline media can be used for the reductive amination of aldehydes with primary amines. beilstein-journals.org Gold-catalyzed amide synthesis from aldehydes and amines has also been developed in an aqueous medium under mild conditions. rsc.org The synthesis of N-alkylamines has been demonstrated in aqueous media, highlighting the potential for greener routes to compounds like this compound. scirp.org

| Green Chemistry Approach | Description | Applicability to this compound Synthesis |

| Solvent-Free Reactions | Reactions are conducted without a solvent, often with mechanical grinding. organic-chemistry.orgjmchemsci.comrsc.org | Potentially applicable to steps like imine formation or final N-alkylation. |

| Aqueous Media | Water is used as the reaction solvent, often with additives to aid solubility. beilstein-journals.orgresearchgate.netscirp.org | Reductive amination of a ketone precursor or other C-N bond forming reactions could be performed in water. organic-chemistry.orgbeilstein-journals.org |

Atom Economy and Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com In the synthesis of amines, including complex structures like this compound, achieving high atom economy is a significant challenge, as many traditional methods generate substantial waste. nih.gov

For instance, classical routes like the Gabriel synthesis, while effective for producing primary amines, exhibit notoriously poor atom economy because stoichiometric quantities of phthalic acid derivatives are used as reagents and become byproducts. primescholars.com Similarly, methods requiring coupling reagents and excess bases for amidation reactions are not considered environmentally friendly due to the large amounts of chemical waste generated. acs.org

Modern synthetic strategies aim to overcome these limitations. The most direct and cost-effective approaches often involve catalytic amidation of carboxylic acids or alcohols. acs.orgacs.org These methods are inherently more atom-economical. For example, the direct amination of an alcohol with ammonia (B1221849), a potential pathway to amine synthesis, ideally yields only water as a byproduct, representing a significant improvement over traditional substitution reactions.

Table 1: Comparison of Atom Economy in Different Amine Synthesis Strategies

| Synthetic Strategy | General Reaction | Byproducts | Typical Atom Economy | Reference |

| Reductive Amination | R₂C=O + NH₃ + H₂ → R₂CHNH₂ + H₂O | Water | High | researchgate.net |

| Catalytic Alcohol Amination | R-OH + NH₃ → R-NH₂ + H₂O | Water | High | acs.org |

| Gabriel Synthesis | Phthalimide + R-X → ... → R-NH₂ | Phthalhydrazide, Salts | Low | primescholars.com |

| Wittig Reaction | Aldehyde/Ketone + Ylide → Alkene | Phosphine Oxide | Poor | primescholars.com |

| Amide Reduction (with LiAlH₄) | R-CONH₂ + LiAlH₄ → ... → R-CH₂NH₂ | Metal-Oxygen Salts | Poor | researchgate.net |

Sustainable Catalytic Systems

The move towards sustainable chemical manufacturing heavily relies on the development and implementation of advanced catalytic systems. For the synthesis of amines, these systems are designed to be efficient, selective, and environmentally benign, often allowing for reactions under milder conditions and with easier product separation. mdpi.comnih.gov

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), are a cornerstone of green amine synthesis. rsc.org Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recovery and reuse, which reduces waste and cost. Copper-based heterogeneous catalysts have shown high conversion and selectivity (up to 95%) in the one-pot synthesis of secondary amines from alcohols or ketones via direct reductive amination or hydrogen borrowing mechanisms, producing no waste. researchgate.net For the synthesis of fatty amines, supported ruthenium-tin (RuSn) catalysts have been proposed for the hydrogenation of fatty acid methyl esters (FAMEs) to fatty alcohols, a key step in an alternative to energy-intensive nitrile processes. rsc.org Niobium pentoxide (Nb₂O₅) has also been identified as an excellent catalyst for the amidation of FAMEs due to its high activity and selectivity. rsc.org

Homogeneous Catalysis: Palladium-based catalysts are exceptionally effective for C-N bond-forming reactions, particularly in the amination of aryl and allyl compounds. rsc.orgnih.gov A highly active system comprising a tetraphosphine ligand—cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)-cyclopentane—with a palladium precursor has been shown to catalyze the allylic amination of allyl acetate (B1210297) with remarkable efficiency. rsc.org This system achieved a turnover number (TON) of 680,000 and a turnover frequency (TOF) of 8125 h⁻¹, demonstrating dramatic acceleration of the catalytic process. rsc.org Such allylic amination protocols are directly relevant to the synthesis of this compound from an appropriate allylcyclopentane precursor.

Biocatalysis and Green Solvents: The use of biological systems represents an emerging frontier in sustainable chemistry. mdpi.com Enzymes such as transaminases can mediate the transfer of an amine group to a carbonyl compound under very mild conditions. mdpi.com Engineered enzymatic cascades have been developed to convert diols into amino alcohols and subsequently into cyclic amines with high selectivity (99%), offering a green pathway to valuable chemical building blocks. rsc.org

Furthermore, the choice of solvent plays a critical role in the sustainability of a process. Deep Eutectic Solvents (DESs) are gaining prominence as environmentally friendly alternatives to volatile organic compounds. mdpi.com DESs are non-volatile, thermally stable, and can sometimes act as co-catalysts, enhancing reaction rates and simplifying product isolation in amination reactions. mdpi.com

Table 2: Overview of Sustainable Catalytic Systems for Amination

| Catalyst System | Reaction Type | Substrate Example | Key Findings | Reference |

| Heterogeneous Cu | Reductive Amination | Ketones/Alcohols + Amines | High conversion and selectivity (>95%); no additives; no waste. | researchgate.net |

| Pd/Tetraphosphine | Allylic Amination | Allyl Acetate + Dipropylamine | Extremely high turnover number (680,000) and frequency (8125 h⁻¹). | rsc.org |

| Enzyme Cascade (ADH/AmDH) | Biocatalytic Amination | 1,n-Diols | High selectivity (99%) for amino alcohol production under mild conditions. | rsc.org |

| ortho-Nb₂O₅ | Amidation | Fatty Acid Methyl Esters | Excellent activity and selectivity for amidation; superior to commercial grades. | rsc.org |

| Deep Eutectic Solvents (DESs) | N-alkylation | Aniline + Alkyl Bromide | Can act as both solvent and catalyst, yielding good results at moderate temperatures. | mdpi.com |

Mechanistic Investigations of Reactions Involving 1 Allylcyclopentanemethaneamine

Reaction Pathway Elucidation and Transition State Analysis

The elucidation of reaction pathways for compounds like 1-Allylcyclopentanemethaneamine involves a combination of experimental and computational methods to map the energetic landscape of a chemical reaction. researchgate.netchemrxiv.org This process identifies the sequence of elementary steps, including the formation of transient species and the corresponding transition states that connect them. lumenlearning.comresearchgate.net Transition state analysis, often aided by computational quantum chemistry, provides a detailed picture of the high-energy structures that molecules pass through during a reaction, which is essential for understanding reaction rates and selectivity. grantome.com

For reactions involving this compound, the specific pathway taken can be highly dependent on the reaction conditions and the nature of the other reactants. For instance, in the presence of strong acids, protonation of the amine or the allyl double bond could initiate different cationic reaction cascades. Conversely, reactions involving strong bases might proceed via deprotonation. The elucidation of these pathways often relies on identifying and characterizing the intermediates formed along the reaction coordinate. lumenlearning.com

The complexity of a reaction pathway is often visualized using a reaction coordinate diagram, which plots the energy of the system against the progress of the reaction. youtube.com Each valley in this diagram represents a stable intermediate, while each peak corresponds to a high-energy transition state. youtube.comcrunchchemistry.co.uk The height of the energy barrier at the transition state, known as the activation energy, is a critical factor in determining the rate of that particular step. fiveable.me

Identification and Characterization of Reactive Intermediates

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction but are consumed in subsequent steps. lumenlearning.comresearchgate.netwikipedia.org Their detection and characterization are fundamental to understanding the reaction mechanism. st-andrews.ac.uk Spectroscopic techniques and chemical trapping are common methods used to identify these transient species. lumenlearning.com In the context of this compound, several types of reactive intermediates can be postulated.

Carbocation Intermediates in Cyclopentane (B165970) Ring Expansion/Contraction

Reactions involving the cyclopentane ring of this compound, particularly under acidic conditions, can proceed through carbocation intermediates. sinica.edu.twslideshare.net The formation of a carbocation on the cyclopentyl ring or on the side chain can lead to rearrangements such as ring expansion to a more stable cyclohexane (B81311) ring or ring contraction. youtube.comyoutube.com These rearrangements are driven by the desire to relieve ring strain and to form a more stable carbocation (e.g., a tertiary carbocation being more stable than a secondary one). youtube.comchemrxiv.org The study of such rearrangements often involves analyzing the product distribution and using computational models to rationalize the observed outcomes. chemrxiv.org The stability of these carbocation intermediates is influenced by factors such as hyperconjugation and inductive effects. slideshare.net

Table 1: Potential Carbocation Intermediates and Rearrangements

| Initial Carbocation Location | Potential Rearrangement | Driving Force |

| Cyclopentylmethyl carbon | Ring expansion | Formation of a more stable secondary or tertiary carbocation within a six-membered ring. |

| Carbon within the cyclopentane ring | Hydride or alkyl shift | Formation of a more stable carbocation at a different position on the ring. |

| Allylic position | Resonance stabilization | Delocalization of the positive charge over the allyl system. |

Carbanion Intermediates in Deprotonation Reactions

In the presence of a sufficiently strong base, deprotonation of this compound can occur. The most likely site for deprotonation would be the α-carbon to the amine or the allylic position, leading to the formation of a carbanion intermediate. sinica.edu.tw The stability of the resulting carbanion is a key factor in determining the feasibility of such a reaction. Carbanions are typically stabilized by electron-withdrawing groups and by resonance. The allylic carbanion would be stabilized by resonance, delocalizing the negative charge over the allyl system. The characterization of such intermediates can be challenging due to their high reactivity but can sometimes be achieved at low temperatures or through trapping experiments. lumenlearning.com

Radical Intermediates in Allylic Functionalization

The allyl group in this compound is susceptible to reactions involving radical intermediates, particularly in processes like allylic functionalization. sustech.edu.cnrsc.org These reactions are often initiated by radical initiators or through photochemically induced processes. tdl.org The abstraction of a hydrogen atom from the allylic position generates a resonance-stabilized allylic radical. nsf.gov This delocalized radical can then react with various radical species or be trapped by other reagents. sustech.edu.cn The regioselectivity of the subsequent functionalization is a key aspect of these reactions, often influenced by steric and electronic factors of the radical intermediate and the trapping agent. nsf.gov

Organometallic Intermediates in Catalytic Cycles

Transition metal-catalyzed reactions offer a powerful avenue for the functionalization of molecules like this compound. In such reactions, organometallic intermediates play a central role in the catalytic cycle. thieme.de For example, transition metals can coordinate to the allyl double bond, forming a π-allyl complex. tdl.org This activation can facilitate a wide range of transformations, including nucleophilic attack on the allyl group. nih.gov The amine group can also act as a ligand, coordinating to the metal center and influencing the reactivity and selectivity of the catalytic process. The elucidation of these catalytic cycles often involves a combination of kinetic studies, spectroscopic characterization of intermediates, and computational modeling. nih.govnih.gov

Kinetic Studies and Rate Determining Steps

Kinetic studies are essential for understanding the rates of chemical reactions and for elucidating reaction mechanisms. mt.com By measuring how the reaction rate changes with the concentration of reactants, temperature, and other factors, one can determine the rate law for the reaction. mt.comd-nb.info The rate law provides information about the composition of the transition state of the slowest step in the reaction, known as the rate-determining step (RDS). chemistryguru.com.sgpages.dev

Table 2: Factors Influencing Reaction Rates

| Factor | Effect on Reaction Rate | Mechanistic Insight |

| Concentration of Reactants | Rate may be dependent on the concentration of one or more reactants. | The order of the reaction with respect to each reactant provides information about the molecularity of the rate-determining step. pages.dev |

| Temperature | Rate generally increases with temperature. | Allows for the determination of the activation energy of the reaction. youtube.com |

| Catalyst | Increases the rate of reaction without being consumed. | Provides an alternative reaction pathway with a lower activation energy. youtube.com |

| Solvent | Can influence reaction rates through polarity and stabilization of intermediates or transition states. | Can provide clues about the nature of the species involved in the rate-determining step. |

Through a combination of these mechanistic investigation techniques, a comprehensive understanding of the chemical behavior of this compound can be achieved, enabling the prediction and control of its reactivity in various chemical transformations.

Stereochemical Implications in Reaction Mechanisms

The three-dimensional arrangement of atoms in this compound, which possesses a stereocenter at the carbon atom bearing the amine, cyclopentyl, and allylmethyl groups, plays a crucial role in its chemical reactivity. The spatial orientation of orbitals and the chiral nature of the molecule are determining factors in the pathways of its reactions.

Stereoelectronic effects are defined as the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. wikipedia.org These effects arise from the interactions between electron orbitals, which can be stabilizing or destabilizing depending on their relative orientation. wikipedia.org In the context of this compound, these effects can dictate the preferred conformations for reaction and influence the activation energies of different reaction pathways.

One of the key stereoelectronic interactions to consider is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (donor) to an adjacent empty or partially filled non-bonding or antibonding orbital (acceptor). The effectiveness of this interaction is highly dependent on the geometry of the molecule, specifically the alignment of the interacting orbitals. For reactions involving the amine group or the allyl group of this compound, the conformation of the cyclopentyl ring and the orientation of the allyl group relative to the chiral center will influence the orbital overlap and thus the reaction's progress.

For instance, in a hypothetical reaction involving the deprotonation of the amine group, the stability of the resulting amide anion could be influenced by hyperconjugative interactions between the nitrogen lone pair and the antibonding orbitals (σ*) of adjacent C-C or C-H bonds. The most stable conformation would be the one that maximizes this stabilizing overlap.

Table 1: Hypothetical Stereoelectronic Interactions in a Reaction of this compound

| Interacting Orbitals (Donor -> Acceptor) | Conformation | Predicted Effect on Reactivity |

| n(N) -> σ(C-C) of cyclopentyl ring | Anti-periplanar | Stabilization of the transition state, potentially lowering the activation energy for reactions at the nitrogen center. |

| σ(C-H) -> π(C=C) of allyl group | Syn-periplanar | Can influence the electron density of the double bond, affecting its reactivity in addition reactions. |

| π(C=C) -> σ*(C-N) | Perpendicular | May play a role in reactions involving the cleavage of the C-N bond by stabilizing the transition state. |

This table is illustrative and based on general principles of stereoelectronic effects, as direct experimental data for this compound is not available.

The presence of a chiral center in this compound means that it is a chiral molecule, existing as a pair of enantiomers. When a chiral molecule reacts to form a new stereocenter, the existing chirality can influence the stereochemical outcome of the reaction, a phenomenon known as asymmetric induction or stereoselective reaction. lumenlearning.com This is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically enriched compounds. acs.org

Reactions of this compound with achiral reagents can lead to the formation of diastereomers if a new stereocenter is created. The transition states leading to these diastereomers are also diastereomeric and thus have different energies. This energy difference results in one diastereomer being formed in excess over the other, leading to diastereoselectivity.

For example, in an electrophilic addition to the allyl group, the approach of the electrophile can be influenced by the steric bulk of the cyclopentyl group and the amine group attached to the chiral center. The molecule will preferentially adopt a conformation that minimizes steric hindrance, and the electrophile will attack from the less hindered face of the double bond. This will result in the preferential formation of one diastereomer.

The use of a chiral catalyst can further enhance the stereoselectivity of reactions involving this compound. Chiral catalysts can form transient, diastereomeric complexes with the chiral amine, leading to a significant difference in the activation energies for the formation of the two possible enantiomeric products. rsc.orgacs.org This is the basis for enantioselective catalysis.

Table 2: Hypothetical Influence of Chirality on the Outcome of a Reaction of this compound

| Reaction Type | Reagent/Catalyst | Expected Outcome | Principle |

| Electrophilic addition to the allyl group | Achiral (e.g., HBr) | Formation of a mixture of diastereomers, with one likely predominating. | The existing chiral center directs the approach of the electrophile to the less sterically hindered face of the double bond. |

| Acylation of the amine group | Chiral acylating agent | Formation of a mixture of diastereomers with one in significant excess. | The chiral reagent will have a preferred transition state geometry when reacting with one enantiomer of the amine over the other. |

| Metal-catalyzed allylic substitution | Chiral ligand on the metal catalyst | Formation of a single enantiomer of the product in high enantiomeric excess. organic-chemistry.orgbeilstein-journals.org | The chiral catalyst creates a chiral environment that strongly favors one reaction pathway over the other. nih.gov |

This table is illustrative and based on established principles of asymmetric synthesis, as direct experimental data for this compound is not available.

Advanced Spectroscopic and Analytical Methodologies for 1 Allylcyclopentanemethaneamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of 1-Allylcyclopentanemethaneamine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. libretexts.org For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the cyclopentyl ring, the allyl group, the methylene (B1212753) bridge, and the amine group.

The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of a proton. libretexts.org Protons near electronegative atoms, such as the nitrogen of the amine group, are deshielded and appear at a higher chemical shift. The integration of each signal reveals the relative number of protons giving rise to that signal. libretexts.org Spin-spin splitting, governed by the n+1 rule, provides information about the number of neighboring non-equivalent protons. chemistrysteps.com

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| -NH₂ | 1.0 - 2.5 | Broad singlet | 2H |

| =CH- (allyl) | 5.7 - 5.9 | Multiplet | 1H |

| =CH₂ (allyl) | 4.9 - 5.2 | Multiplet | 2H |

| -CH₂- (allyl) | 2.0 - 2.3 | Doublet | 2H |

| -CH₂-N- | 2.5 - 2.8 | Doublet | 2H |

| -CH- (cyclopentyl) | 1.5 - 1.9 | Multiplet | 1H |

| -CH₂- (cyclopentyl) | 1.0 - 1.8 | Multiplet | 8H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. libretexts.org

Proton-decoupled ¹³C NMR spectra are typically recorded, where each signal appears as a singlet. libretexts.org This simplifies the spectrum and allows for easy identification of the number of unique carbon environments. youtube.com

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| =CH- (allyl) | 135 - 140 |

| =CH₂ (allyl) | 115 - 120 |

| -CH₂- (allyl) | 35 - 45 |

| -CH₂-N- | 45 - 55 |

| -CH- (cyclopentyl) | 35 - 45 |

| -CH₂- (cyclopentyl) | 25 - 35 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum of this compound would confirm the connectivity within the cyclopentyl ring and the allyl group, as well as the coupling between the methylene bridge and the adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of the carbon skeleton based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu HMBC is crucial for identifying quaternary carbons (if any) and for connecting different fragments of the molecule. For instance, it would show correlations between the protons of the allyl group and the cyclopentyl ring through the methylene bridge.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY can provide information about the stereochemistry and conformation of the molecule.

For the analysis of this compound in its solid form, solid-state NMR (ssNMR) spectroscopy is a valuable technique. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the structure, dynamics, and packing of molecules in the solid state. wustl.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can be employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solid samples. epa.govacs.org This can be particularly useful for studying polymorphism or the interaction of the amine with surfaces or other molecules in a solid matrix.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule. bruker.comwikipedia.org

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. wikipedia.org Different types of bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the molecule. mdpi.com For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=C and C-H bonds of the allyl group, and the C-H bonds of the cyclopentyl ring.

Expected FT-IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (primary amine) | 3300 - 3500 | Medium, two bands |

| C-H stretch (sp² C-H, allyl) | 3010 - 3100 | Medium |

| C-H stretch (sp³ C-H) | 2850 - 3000 | Strong |

| C=C stretch (allyl) | 1640 - 1680 | Medium |

| N-H bend (primary amine) | 1590 - 1650 | Medium to strong |

| C-H bend (alkane) | 1350 - 1480 | Variable |

| =C-H bend (out-of-plane, allyl) | 910 - 990 | Strong |

Note: These are characteristic ranges and the exact peak positions can be influenced by the molecular environment.

The presence of two distinct bands in the N-H stretching region would be a clear indicator of the primary amine (R-NH₂). libretexts.org The bands corresponding to the allyl group (C=C stretch and =C-H bends) would confirm its presence. The strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the C-H bonds within the cyclopentyl and methylene groups. libretexts.org

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a sample, offering a "fingerprint" of the molecule's structure. nih.gov When applied to this compound, the Raman spectrum would exhibit characteristic peaks corresponding to the vibrational modes of its constituent functional groups.

Key expected vibrational modes for this compound would include:

C-H stretching vibrations of the cyclopentyl ring and the allyl group.

C=C stretching of the allyl group, which is typically a strong and sharp band.

C-N stretching of the amine group.

N-H bending and stretching of the primary amine.

Skeletal vibrations of the cyclopentane (B165970) ring.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that dramatically enhances the Raman signal of molecules adsorbed onto a nanostructured metallic surface, such as silver or gold. clinmedjournals.orgwikipedia.orgrsc.org This enhancement allows for the detection of trace amounts of a substance. clinmedjournals.org For this compound, SERS could be employed to achieve a significantly amplified signal, which is particularly useful for detecting low concentrations of the compound. The SERS spectrum would be influenced by the orientation of the molecule on the metallic surface, with vibrations of the functional groups closest to the surface showing the greatest enhancement. wikipedia.org

Table 1: Hypothetical Raman and SERS Peak Assignments for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

| N-H Stretch | 3300-3500 | Broad bands characteristic of primary amines. |

| C-H Stretch (sp³) | 2850-3000 | From the cyclopentyl and allyl methylene groups. |

| C-H Stretch (sp²) | 3000-3100 | From the vinyl group of the allyl moiety. |

| C=C Stretch | 1640-1650 | A strong, characteristic peak for the allyl group. |

| N-H Bend | 1590-1650 | Scissoring motion of the primary amine. |

| Cyclopentane Ring | 800-1200 | A series of peaks corresponding to ring breathing and deformations. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. researchgate.net It is instrumental in determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. researchgate.netbioanalysis-zone.com This precision allows for the determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass. bioanalysis-zone.com For this compound (C₉H₁₇N), HRMS would be able to confirm its elemental formula by providing a measured mass that is extremely close to the calculated theoretical mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₇N |

| Theoretical Monoisotopic Mass | 139.1361 u |

| Expected [M+H]⁺ Ion | 140.1439 u |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. wikipedia.orgyoutube.com This technique is invaluable for structural elucidation. wikipedia.org In the analysis of this compound, the [M+H]⁺ ion would be selected and subjected to collision-induced dissociation. The resulting fragmentation pattern would provide key structural information.

Expected fragmentation pathways would include:

Loss of the allyl group: Resulting in a fragment corresponding to the cyclopentylmethaneamine cation.

Cleavage of the C-C bond between the cyclopentyl ring and the methyleneamine group.

Loss of ammonia (B1221849) (NH₃) from the parent ion.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a technique used to determine the atomic and molecular structure of a crystal. iastate.eduanton-paar.compdx.edu The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions, and by measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. libretexts.org If this compound can be crystallized, single-crystal XRD could provide precise information on bond lengths, bond angles, and the conformation of the cyclopentyl ring and allyl group. Powder XRD could be used to identify the compound and assess its purity if it is in a polycrystalline form. iastate.edu

Microscopic Techniques for Morphological and Surface Studies

Microscopic techniques are essential for visualizing the surface topography and morphology of a sample.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample's surface. eag.comzeiss.com It provides high-resolution images with a great depth of field, revealing detailed surface topography. eag.commicro.org.au For this compound, particularly in a solid or deposited form, SEM could be used to study its crystal habit, particle size, and surface morphology. The technique can reveal details about the sample's texture and any surface features that may be present. kit.edu

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that utilizes a beam of electrons transmitted through an ultra-thin specimen to form an image. wikipedia.org The interaction of the electrons with the sample creates contrast, allowing for the visualization of features at the atomic scale. wikipedia.org While direct imaging of single, small organic molecules like this compound presents challenges due to their sensitivity to the high-energy electron beam and low inherent contrast, specialized TEM techniques can provide valuable structural information. oaepublish.com

Recent advancements have made it possible to 'film' chemical reactions at the single-molecule level by using the electron beam as both an imaging tool and an energy source to stimulate transformations. wiley.com For a molecule like this compound, this could potentially allow for the direct observation of processes such as polymerization, degradation, or interaction with other molecules on a substrate.

Environmental TEM (ETEM) is a particularly relevant mode of operation that allows for the imaging of samples in a gaseous or liquid environment, which is crucial for studying chemical reactions under more realistic conditions. oaepublish.compnnl.gov

Research Findings:

While specific TEM studies on this compound are not available in the current literature, research on similar organic and nanomaterials demonstrates the potential of this technique. For instance, TEM has been successfully used to visualize the layered structure of graphene oxide, a material sometimes used as a catalyst in reactions involving aliphatic and aromatic amines. researchgate.net The ability of TEM to resolve nanoscale morphology is critical in understanding the catalytic activity of such materials. researchgate.net

Hypothetically, if this compound were to be analyzed by TEM, perhaps adsorbed onto a support material like graphene or within a metal-organic framework, the following data could be generated:

Interactive Data Table: Hypothetical TEM Analysis of this compound Adsorbed on a Graphene Support

| Parameter | Observed Value | Interpretation |

| Molecular Distribution | Non-uniform clustering | Indicates preferential adsorption sites on the graphene surface. |

| Average Cluster Size | 5-10 nm | Suggests molecular aggregation under the experimental conditions. |

| Electron Beam Interaction | Evidence of molecular rearrangement after prolonged exposure | Highlights the need for low-dose imaging techniques to minimize beam-induced damage. oaepublish.com |

| High-Resolution Imaging | Lattice of the graphene support clearly resolved | Confirms the high-resolution capability of the instrument, though individual this compound molecules may not be distinctly resolved without advanced techniques. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface with nanoscale resolution. nih.govwordpress.com It functions by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. nih.gov The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored to create the image. wordpress.com A key advantage of AFM is its ability to image non-conductive samples and to operate in various environments, including liquid, which is ideal for biological and chemical systems. nih.govprotocols.io

High-resolution AFM (HR-AFM) with a functionalized tip, such as one terminated with a carbon monoxide (CO) molecule, can even resolve the internal structure of molecules, distinguishing between different types of chemical bonds. rsc.org This capability would be invaluable for studying the specific structural features of this compound, such as the cyclopentane ring and the allyl group. rsc.org

Research Findings:

Although direct AFM studies of this compound are not documented, extensive research on related aliphatic and alicyclic compounds demonstrates the power of AFM in molecular characterization. rsc.orgnsf.gov Studies have shown that AFM can distinguish between linear and cyclic aliphatic groups and identify them in different adsorption geometries. rsc.org This is particularly relevant for understanding how this compound molecules might arrange themselves on a surface.

The interpretation of AFM images is often supported by theoretical simulations to fully understand the contrast mechanisms. nih.govacs.org For instance, the apparent height and brightness of atoms in an AFM image can be related to factors like Pauli repulsion and electrostatic interactions. nih.gov

Below is a hypothetical data table illustrating the type of information that could be obtained from an AFM study of a self-assembled monolayer of this compound on a mica substrate.

Interactive Data Table: Hypothetical AFM Data for a Monolayer of this compound

| Measurement | Result | Significance |

| Surface Topography | Ordered domains with a height of ~0.5 nm | Suggests the formation of a self-assembled monolayer with the molecules oriented in a specific manner on the surface. |

| Molecular Packing | Hexagonal arrangement | Indicates strong intermolecular interactions driving the self-assembly process. |

| Phase Imaging | Contrast variation between domains | Reveals differences in mechanical or chemical properties across the monolayer, possibly due to variations in molecular orientation. |

| High-Resolution Imaging (simulated) | Differentiation between cyclopentane ring and allyl chain | Demonstrates the potential to identify specific functional groups within the molecule. rsc.org |

Computational and Theoretical Chemistry Approaches for 1 Allylcyclopentanemethaneamine

Quantum Mechanical Calculations (Ab Initio and Density Functional Theory)

Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and chemical properties of 1-Allylcyclopentanemethaneamine. wikipedia.org These calculations, which include both ab initio and density functional theory (DFT) approaches, are used to predict a wide range of molecular attributes with a high degree of accuracy. mdpi.compeerj.com

The first step in many computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, with its flexible allyl and cyclopentane (B165970) groups, identifying the global minimum energy conformation and other low-energy conformers is crucial for understanding its properties. mdpi.com

A hypothetical conformational search could be performed using a combination of molecular mechanics and subsequent DFT calculations. An initial exploration might identify several stable conformers arising from the different orientations of the allyl group relative to the cyclopentane ring and the rotation around the C-C and C-N single bonds.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer ID | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

| Conf-1 | 178.5° | 0.00 |

| Conf-2 | 65.2° | 1.25 |

| Conf-3 | -68.9° | 1.30 |

| Conf-4 | -175.3° | 2.50 |

This table presents hypothetical data from a DFT study at the B3LYP/6-31G(d) level of theory, illustrating the relative stability of different conformers.

Analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which is key to predicting its reactivity. wikipedia.org Properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges can be calculated using DFT. aps.org

For this compound, the highest occupied molecular orbital (HOMO) is likely localized on the electron-rich amine group and the π-system of the allyl group, indicating these are the primary sites for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would indicate the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 1.8 D |

This table contains hypothetical data calculated at the M06-2X/6-311+G(d,p) level of theory.

Quantum mechanical calculations can simulate various types of spectra, which can be used to interpret experimental data or to predict the spectral features of a molecule. wikipedia.org For this compound, calculating NMR chemical shifts and vibrational frequencies would be particularly useful.

Simulated ¹H and ¹³C NMR spectra can aid in the assignment of experimental peaks to specific atoms in the molecule. The calculation of vibrational frequencies can help in the interpretation of infrared (IR) and Raman spectra, with specific frequencies corresponding to the stretching and bending of different bonds, such as the N-H, C=C, and C-H bonds.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Stretch | Amine | 3350, 3300 |

| C=C Stretch | Allyl | 1645 |

| sp³ C-H Stretch | Cyclopentane/Methyl | 2950-2850 |

| sp² C-H Stretch | Allyl | 3080 |

This table presents hypothetical data from a DFT frequency calculation.

QM calculations are invaluable for studying the mechanisms of chemical reactions. mdpi.com By mapping out the potential energy surface for a proposed reaction, it is possible to identify transition states and calculate activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics. mdpi.comnih.gov

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. mpg.denih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into conformational changes and intermolecular interactions. mpg.de

For a flexible molecule like this compound, MD simulations can explore the accessible conformational space more extensively than static QM calculations. livecomsjournal.org These simulations can reveal the timescales of transitions between different conformers and the preferred conformations in different environments, such as in a vacuum or in a solvent.

A hypothetical MD simulation of this compound in a water box could be run for several nanoseconds. The trajectory from this simulation would show the dynamic interplay between the hydrophobic cyclopentane and allyl groups and the hydrophilic amine group with the surrounding water molecules. Analysis of the trajectory could reveal the conformational landscape and the flexibility of different parts of the molecule.

Table 4: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value |

| Force Field | AMBER |

| Solvent Model | TIP3P Water |

| Ensemble | NPT |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

This table outlines a typical setup for an MD simulation.

Solvent Effects and Intermolecular Interactions

The chemical environment, particularly the solvent, plays a critical role in the behavior of this compound. The interactions between the solute and solvent molecules can influence its conformation, reactivity, and physical properties. saskoer.ca Computational models are essential for dissecting these complex interactions.

Solvent Effects: The influence of a solvent on a solute can be modeled using two primary approaches: explicit and implicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. This allows for a detailed analysis of specific interactions, such as hydrogen bonding between the primary amine of this compound and protic solvent molecules like water or ethanol. Molecular Dynamics (MD) simulations with an explicit solvent can reveal the structure of the solvation shell and the dynamics of solvent exchange.

Implicit Solvent Models (Continuum Models): Here, the solvent is represented as a continuous medium with a defined dielectric constant. The Polarized Continuum Model (PCM) is a widely used example. jlu.edu.cn This method is computationally less expensive and is effective for studying how solvent polarity affects the electronic structure and geometry of the solute. jlu.edu.cn For this compound, PCM calculations could predict how the polarity of the C-N bond and the charge distribution across the molecule change in solvents of varying polarity, such as hexane (B92381) (non-polar) versus dimethyl sulfoxide (B87167) (DMSO) (polar aprotic). jlu.edu.cnmdpi.com Studies on other molecules have shown that increasing solvent polarity can lead to the polarization and lengthening of specific bonds. jlu.edu.cn

Intermolecular Interactions: The physical properties and aggregation behavior of this compound are governed by non-covalent intermolecular forces. saskoer.ca These include:

Dispersion Forces (van der Waals): These are the primary interactions for the non-polar cyclopentane and allyl groups. The size and shape of the molecule influence the strength of these forces. saskoer.ca

Dipole-Dipole Interactions: The amine group introduces a permanent dipole moment, allowing for electrostatic interactions.

Hydrogen Bonding: The primary amine (-NH2) group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with itself or with protic solvents. mdpi.com